An In-Depth Technical Guide to the Chemical Structure of Typhasterol
An In-Depth Technical Guide to the Chemical Structure of Typhasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Typhasterol, a key intermediate in the biosynthesis of brassinosteroids, plays a crucial role in plant growth and development. This technical guide provides a comprehensive overview of the chemical structure of Typhasterol, including its detailed molecular architecture, physicochemical properties, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the synthesis of Typhasterol and methodologies for bioactivity assessment. Signaling pathways involving Typhasterol are visually represented, offering a deeper understanding of its biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
Chemical Structure and Properties
Typhasterol, with the systematic IUPAC name (3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, is a C28-steroid belonging to the brassinosteroid family of plant hormones.[1] It is structurally characterized as an ergostan-6-one bearing three hydroxy substituents at positions 3α, 22R, and 23R.[1] Typhasterol is also known by its synonym, 2-Deoxycastasterone.[1]
The presence of multiple chiral centers and hydroxyl groups in its structure contributes to its specific biological activity and its role as a precursor to other potent brassinosteroids like Castasterone and Brassinolide.
Table 1: Chemical and Physical Properties of Typhasterol
| Property | Value | Reference |
| Chemical Formula | C₂₈H₄₈O₄ | [1] |
| Molecular Weight | 448.7 g/mol | [1] |
| CAS Number | 87734-68-7 | [1] |
| Appearance | Solid | |
| Melting Point | 227 - 230 °C | |
| InChI Key | SBSXXCCMIWEPEE-SELDZKRUSA-N | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Typhasterol has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Typhasterol
(Note: These are predicted values based on the known structure and data for similar brassinosteroids. Actual experimental values may vary.)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 3 | ~71 | ~3.5-4.0 (m) |
| 6 | ~212 (C=O) | - |
| 22 | ~75 | ~3.6-3.8 (m) |
| 23 | ~73 | ~3.4-3.6 (m) |
| 18 (CH₃) | ~12 | ~0.7 (s) |
| 19 (CH₃) | ~19 | ~0.8 (s) |
| 21 (CH₃) | ~16 | ~0.9 (d) |
| 26 (CH₃) | ~17 | ~0.8 (d) |
| 27 (CH₃) | ~20 | ~0.9 (d) |
| 28 (CH₃) | ~15 | ~1.0 (d) |
Mass Spectrometry (MS)
Mass spectrometry of Typhasterol would likely show a molecular ion peak [M]+ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the steroid structure, with initial losses of water molecules from the hydroxyl groups, followed by cleavage of the side chain and fragmentation of the steroid rings.[2][3]
Table 3: Predicted Mass Spectrometry Fragmentation for Typhasterol
| m/z | Predicted Fragment |
| 448 | [M]⁺ |
| 430 | [M - H₂O]⁺ |
| 412 | [M - 2H₂O]⁺ |
| 394 | [M - 3H₂O]⁺ |
| Side chain cleavage | Various fragments |
Experimental Protocols
Chemical Synthesis of Typhasterol
A reported synthesis of Typhasterol starts from crinosterol (B91374).[4][5] The following is a summarized protocol based on the literature.
Materials:
-
Crinosterol
-
Methanesulphonyl chloride
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetic anhydride (B1165640)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
30% HBr in acetic acid
-
Caesium acetate (B1210297)
-
Potassium hydroxide
-
Methanol
-
Ethyl acetate
-
Ether
-
Sodium hydrogen carbonate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of Crinosterol: React crinosterol with methanesulphonyl chloride in pyridine to form the corresponding mesylate.
-
Solvolysis and Oxidation: The mesylate undergoes solvolysis followed by Jones oxidation to yield a cyclopropyl (B3062369) ketone.
-
Acid Treatment and Acetylation: Treatment with acid followed by acetylation with acetic anhydride yields (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate.[4]
-
Epoxidation: The double bond in the side chain is epoxidized using m-CPBA. The (22R,23R)-epoxide is separated.
-
Epoxide Ring Opening and Inversion: The epoxide ring is opened with 30% HBr in acetic acid. This is followed by an inversion reaction at the carbon bearing the bromine atom and subsequent acetylation to yield the (22R,23R,24S)-triacetate.[4]
-
Saponification to Teasterone (B1253636): Saponification of the triacetate yields teasterone.[4]
-
Sulphonylation of Teasterone: Teasterone is converted to its sulphonate derivative.
-
Inversion to Typhasterol Acetate: The sulphonate undergoes an inversion reaction with caesium acetate to yield the 3α-acetate of Typhasterol.[4]
-
Deprotection to Typhasterol: Deprotection of the acetate group affords Typhasterol.[4]
-
Purification: The final product is purified by silica gel column chromatography.
Bioactivity Assay: Rice Lamina Inclination Test
The biological activity of Typhasterol can be assessed using the rice lamina inclination test, a highly sensitive bioassay for brassinosteroids.[6]
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. ‘Koshihikari’)
-
Test solutions of Typhasterol at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) in a buffer solution containing a surfactant.
-
Control solution (buffer with surfactant only).
-
Petri dishes with filter paper.
-
Growth chamber with controlled temperature and light.
Procedure:
-
Seed Germination: Sterilize rice seeds and germinate them in the dark for 2-3 days at a constant temperature (e.g., 28°C).
-
Seedling Preparation: Select uniform seedlings and excise the second leaf lamina segments.
-
Incubation: Place the leaf segments in Petri dishes containing the test solutions of Typhasterol or the control solution.
-
Growth Conditions: Incubate the Petri dishes in a growth chamber under continuous light at a constant temperature (e.g., 28°C) for 48-72 hours.
-
Measurement: After the incubation period, measure the angle between the lamina and the sheath of each segment.
-
Data Analysis: Calculate the average angle for each concentration and compare it to the control. A dose-dependent increase in the angle indicates brassinosteroid activity.
Signaling Pathways and Experimental Workflows
Typhasterol is a key intermediate in the brassinosteroid biosynthetic pathway and elicits its biological effects through the canonical brassinosteroid signaling cascade.
Brassinosteroid Biosynthesis Pathway
Typhasterol is synthesized from campesterol (B1663852) through a series of enzymatic reactions involving hydroxylations and oxidations. It is a direct precursor to castasterone, which is then converted to the highly active brassinolide.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of teasterone and typhasterol, brassinolide-related steroids with plant-growth-promoting activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
